7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
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Overview
Description
7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: is a synthetic organic compound belonging to the class of oxazolo[2,3-f]purines. This compound is characterized by its unique structure, which includes a tert-butyl group, a heptyl chain, and a methyloxazolo ring fused to a purine core. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxazolo Ring: This step involves the cyclization of a suitable precursor, such as an amino alcohol, with a carboxylic acid derivative under acidic or basic conditions to form the oxazolo ring.
Attachment of the Purine Core: The oxazolo ring is then fused with a purine derivative through a condensation reaction, often facilitated by a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Introduction of Substituents: The tert-butyl and heptyl groups are introduced via alkylation reactions using appropriate alkyl halides in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale batch reactors. Purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the heptyl chain, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxazolo ring or the purine core, potentially leading to the formation of dihydro derivatives.
Substitution: The tert-butyl and heptyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or aryl halides in the presence of strong bases like NaH or KOtBu.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various alkyl or aryl substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound is studied for its potential enzyme inhibition properties. It may act as an inhibitor for enzymes such as xanthine oxidase, acetylcholinesterase, and butyrylcholinesterase, which are targets for the treatment of various diseases.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to inhibit specific enzymes makes it a candidate for the development of drugs for conditions like gout, Alzheimer’s disease, and other neurodegenerative disorders.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity. It may also find applications in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can occur through competitive, non-competitive, or uncompetitive mechanisms, depending on the specific enzyme and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
7-(tert-butyl)-3-heptyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione: can be compared with other oxazolo[2,3-f]purine derivatives that have different substituents on the oxazolo ring or the purine core.
Other Purine Derivatives: Compounds like 6-mercaptopurine or allopurinol, which are also purine derivatives with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with biological targets. The heptyl chain contributes to its hydrophobicity, influencing its solubility and membrane permeability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
7-tert-butyl-2-heptyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O3/c1-6-7-8-9-10-11-22-16(24)14-15(21(5)18(22)25)20-17-23(14)12-13(26-17)19(2,3)4/h12H,6-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIKLPJAOJMZNDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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